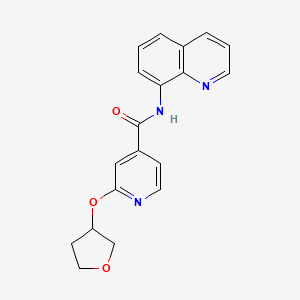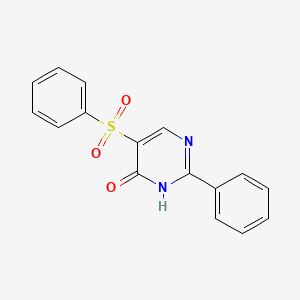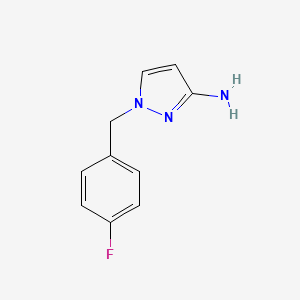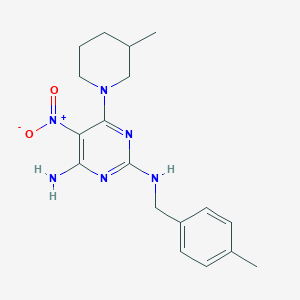
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a 4-methylbenzyl group, a 3-methylpiperidin-1-yl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric and sulfuric acids.
Substitution with 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a nucleophilic substitution reaction, where the pyrimidine core is treated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of 3-Methylpiperidin-1-yl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of N2-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N~2~-(4-chlorobenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine: Similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
N~2~-(4-methylbenzyl)-6-(3-ethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-aminopyrimidine-2,4-diamine: Similar structure but with an amino group instead of a nitro group on the pyrimidine ring.
These comparisons highlight the uniqueness of N2-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine in terms of its specific substituents and their potential impact on its chemical and biological properties.
特性
IUPAC Name |
2-N-[(4-methylphenyl)methyl]-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12-5-7-14(8-6-12)10-20-18-21-16(19)15(24(25)26)17(22-18)23-9-3-4-13(2)11-23/h5-8,13H,3-4,9-11H2,1-2H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFJQSDUWGLRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
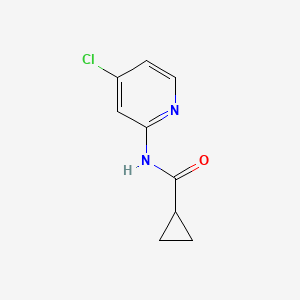
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3014965.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)
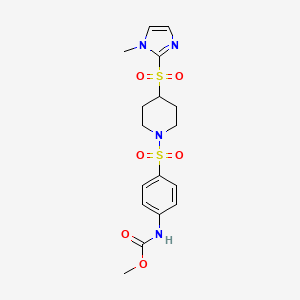
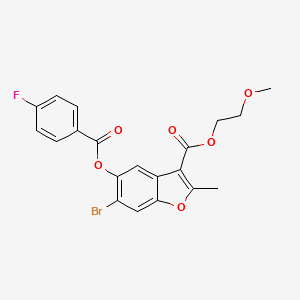
![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
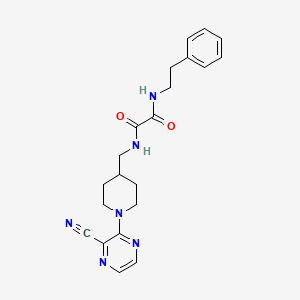
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
